PF-07054894

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

2413693-96-4 |

|---|---|

分子式 |

C24H30N6O4 |

分子量 |

466.5 g/mol |

IUPAC 名称 |

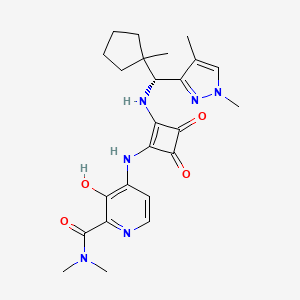

4-[[2-[[(R)-(1,4-dimethylpyrazol-3-yl)-(1-methylcyclopentyl)methyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide |

InChI |

InChI=1S/C24H30N6O4/c1-13-12-30(5)28-15(13)22(24(2)9-6-7-10-24)27-17-16(20(32)21(17)33)26-14-8-11-25-18(19(14)31)23(34)29(3)4/h8,11-12,22,27,31H,6-7,9-10H2,1-5H3,(H,25,26)/t22-/m0/s1 |

InChI 键 |

WZBSYWCLIMRAHO-QFIPXVFZSA-N |

手性 SMILES |

CC1=CN(N=C1[C@@H](C2(CCCC2)C)NC3=C(C(=O)C3=O)NC4=C(C(=NC=C4)C(=O)N(C)C)O)C |

规范 SMILES |

CC1=CN(N=C1C(C2(CCCC2)C)NC3=C(C(=O)C3=O)NC4=C(C(=NC=C4)C(=O)N(C)C)O)C |

产品来源 |

United States |

Foundational & Exploratory

PF-07054894: A Potent and Selective CCR6 Antagonist

An In-depth Technical Guide on the Mechanism of Action of PF-07054894 on Th17 Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of this compound, a novel antagonist of the C-C chemokine receptor type 6 (CCR6), and its implications for Th17 cell-mediated inflammatory diseases. While the initial inquiry included the IRAK4 signaling pathway, current research identifies this compound as a CCR6 antagonist, which is distinct from an IRAK4 inhibitor. This guide will first focus on the primary mechanism of this compound on Th17 cells via CCR6 antagonism and then separately discuss the critical role of the IRAK4 signaling pathway in Th17 cell biology as a key therapeutic target.

This compound is a novel small molecule that acts as a potent and functionally selective antagonist of CCR6.[1] CCR6 is a chemokine receptor predominantly expressed on Th17 cells, a subset of T helper cells that play a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[2] The primary ligand for CCR6 is the chemokine CCL20, which is often upregulated in inflamed tissues. The interaction between CCL20 and CCR6 is critical for the migration of Th17 cells to sites of inflammation.[2]

Mechanism of Action of this compound

The principal mechanism of action of this compound on Th17 cells is the blockade of CCR6-dependent cell migration.[1] By binding to CCR6, this compound prevents the interaction of CCL20 with the receptor, thereby inhibiting the downstream signaling events that lead to chemotaxis. This results in a reduction of the recruitment of pathogenic Th17 cells to inflamed tissues.[1]

An interesting characteristic of this compound is its insurmountable antagonism of the CCL20/CCR6 axis in human T cell chemotaxis.[1] This suggests a strong and durable inhibition of Th17 cell migration. Furthermore, this compound has been shown to have a slow dissociation rate from CCR6, which may contribute to its potent and long-lasting inhibitory effects.[1]

The logical relationship of this compound's mechanism of action is illustrated in the following diagram:

References

- 1. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Th17 Cytokines Stimulate CCL20 Expression in Keratinocytes In Vitro and In Vivo: Implications for Psoriasis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

PF-07054894: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development history of PF-07054894, a potent and selective C-C chemokine receptor 6 (CCR6) antagonist. This document details the scientific journey from initial screening to clinical evaluation, with a focus on the core data, experimental methodologies, and underlying signaling pathways.

Introduction

This compound is an orally bioavailable, small-molecule allosteric antagonist of CCR6, a G protein-coupled receptor (GPCR) that plays a pivotal role in the migration of pathogenic immune cells.[1][2][3] The interaction of CCR6 with its exclusive ligand, CCL20, is a key driver in the pathogenesis of various autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD) and psoriasis.[2][4] Consequently, antagonizing the CCR6-CCL20 axis represents a promising therapeutic strategy for these conditions.[2][4] this compound emerged from a dedicated discovery program aimed at identifying a first-in-class oral therapy targeting this pathway.[1][5]

Discovery History

The journey to identify this compound began with a high-throughput screening (HTS) campaign to find allosteric modulators of the CCR6 receptor.[1][2] This effort led to the identification of a squaramide-based chemical scaffold with promising CCR6 antagonist activity.[1][6] However, initial lead compounds also exhibited significant off-target activity against the related chemokine receptor, CXCR2.[1][2]

A significant hurdle in the lead optimization phase was to engineer high selectivity for CCR6 over CXCR2.[1][2] This was achieved through a structure-guided design approach, which led to the discovery of a "magic methyl" group. The addition of this methyl substituent resulted in a dramatic switch in selectivity, a phenomenon rooted in the different ligand-receptor binding kinetics between the two receptors.[1][6] this compound demonstrates insurmountable antagonism at CCR6, meaning its inhibitory effect cannot be overcome by increasing concentrations of the natural ligand, CCL20.[1] In contrast, its antagonism at CXCR2 is surmountable.[1] This key difference in pharmacological profile underpins the high selectivity of this compound.

Mechanism of Action

This compound functions as a negative allosteric modulator of the CCR6 receptor.[2] By binding to a site distinct from the orthosteric ligand (CCL20) binding pocket, it induces a conformational change in the receptor that prevents downstream signaling. The primary consequence of this antagonism is the inhibition of CCL20-mediated chemotaxis of CCR6-expressing immune cells, such as Th17 cells and regulatory T cells.[7]

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]

- 4. clinicalresearch.com [clinicalresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

The Therapeutic Potential of PF-07054894 in Psoriasis: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoriasis is a chronic autoimmune inflammatory skin disease driven by a complex interplay of immune cells and cytokines. A key pathway implicated in psoriasis pathogenesis is the C-C chemokine receptor 6 (CCR6) and its ligand, CCL20, which mediates the migration of pathogenic T helper 17 (Th17) cells to the skin. PF-07054894 is a potent and selective, orally bioavailable, small molecule antagonist of CCR6. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound in psoriasis. The document details its mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic data. While clinical trial data for this compound in psoriasis is not yet publicly available, the robust preclinical evidence presented herein positions it as a promising novel oral therapeutic candidate for this challenging disease.

Introduction to Psoriasis and the Role of CCR6

Psoriasis is a common, chronic inflammatory skin disorder characterized by erythematous, scaly plaques. The underlying pathology involves the dysregulation of the immune system, leading to keratinocyte hyperproliferation. The interleukin-23 (IL-23)/Th17 axis is now understood to be a central driver of psoriasis. IL-23 promotes the expansion and maintenance of Th17 cells, which produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, inducing the production of various inflammatory mediators, including the chemokine CCL20.

CCL20 is the exclusive high-affinity ligand for the G protein-coupled receptor (GPCR), CCR6. CCR6 is highly expressed on the surface of Th17 cells, as well as other immune cells implicated in psoriasis, such as dendritic cells and some B cells. The interaction between CCL20, which is abundant in psoriatic lesions, and CCR6 on Th17 cells is critical for the recruitment of these pathogenic cells from the circulation into the skin, thereby perpetuating the inflammatory cascade. Consequently, antagonizing the CCR6-CCL20 axis represents a compelling therapeutic strategy for psoriasis.

Mechanism of Action of this compound

This compound is a novel, orally active small molecule that functions as a potent antagonist of the CCR6 receptor. By binding to CCR6, this compound allosterically inhibits the binding of its endogenous ligand, CCL20. This blockade prevents the downstream signaling events that lead to the chemotaxis of CCR6-expressing immune cells, most notably Th17 cells. The intended therapeutic effect in psoriasis is to reduce the infiltration of these pathogenic lymphocytes into the skin, thereby disrupting the inflammatory feedback loop and ameliorating the clinical signs of the disease.

CCR6 Signaling Pathway

Upon binding of CCL20, CCR6 activates intracellular signaling pathways primarily through Gαi subunit-dependent and independent (β-arrestin-mediated) mechanisms. This leads to a cascade of events including calcium mobilization, activation of phosphoinositide 3-kinase (PI3K), and the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in cellular chemotaxis. This compound blocks these initial activation steps.

Preclinical Pharmacology

In Vitro Potency and Selectivity

This compound has demonstrated high potency in inhibiting CCR6-mediated cellular responses in vitro. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay | Cell Type |

| CCR6 IC50 | 0.36 nM | β-arrestin recruitment | Recombinant cells |

| CCR6-mediated Chemotaxis IC50 | 5.7 nM | Chemotaxis assay | Human T cells |

| CXCR2 IC50 | >2000 nM | β-arrestin recruitment | Recombinant cells |

| Functional Selectivity (CXCR2/CCR6) | >5500-fold | β-arrestin recruitment | Recombinant cells |

Table 1: In Vitro Potency and Selectivity of this compound

The data indicate that this compound is a highly potent inhibitor of CCR6 with excellent selectivity against the related chemokine receptor CXCR2, which is an important consideration for minimizing off-target effects.

In Vivo Efficacy in a Psoriasis Model

The therapeutic potential of this compound in psoriasis was evaluated in an IL-23-induced skin inflammation mouse model. This model recapitulates key features of human psoriasis, including epidermal thickening (acanthosis) and inflammatory cell infiltration, which are dependent on the IL-23/Th17 axis.

Oral administration of this compound resulted in a significant, dose-dependent reduction in ear swelling, a primary endpoint in this model.

| Dose (oral) | Reduction in Ear Swelling | p-value |

| 100 mg/kg b.i.d. | Significant | < 0.0001 |

Table 2: In Vivo Efficacy of this compound in an IL-23-Induced Mouse Model of Skin Inflammation

These findings demonstrate that oral administration of this compound can effectively suppress key pathological features of psoriasis in a relevant preclinical model.

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in several species to evaluate the drug-like properties of this compound.

| Species | In Vitro Hepatocyte Clearance (mL/min/kg) | In Vivo Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) |

| Rat | 21.3 | 25.4 | 0.27 |

| Dog | 1.3 | 1.8 | 0.20 |

| Monkey | 22.4 | 12.0 | 0.65 |

| Human | 6.4 | - | - |

Table 3: Preclinical Pharmacokinetic Parameters of this compound

These data suggest that this compound has moderate clearance and good oral bioavailability is predicted for humans.

Experimental Protocols

In Vitro Chemotaxis Assay

The inhibitory effect of this compound on CCR6-mediated cell migration is assessed using a chemotaxis assay.

Methodology:

-

Cell Preparation: Isolate primary human T cells or use a T cell line known to express CCR6.

-

Assay Plate Setup: In a multi-well transwell plate, the lower chamber is filled with assay medium containing a specific concentration of recombinant human CCL20 to establish a chemotactic gradient.

-

Compound Incubation: In the upper chamber (transwell insert), the CCR6-expressing T cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Migration: The transwell insert is placed into the lower chamber, and the plate is incubated for a defined period (e.g., 2-4 hours) at 37°C to allow for cell migration through the porous membrane.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified using a suitable method, such as flow cytometry or a cell viability assay.

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

IL-23-Induced Skin Inflammation Mouse Model

This in vivo model is used to assess the efficacy of this compound in a psoriasis-like inflammatory environment.

Methodology:

-

Animals: Typically, C57BL/6 or BALB/c mice are used for this model.

-

Disease Induction: A solution of recombinant murine IL-23 is injected intradermally into the ear pinna of the mice daily for a specified number of days (e.g., 4-12 days).

-

Treatment: this compound or a vehicle control is administered orally to the mice, typically starting from the first day of IL-23 injections and continuing throughout the study period. Dosing can be once or twice daily.

-

Endpoint Measurement:

-

Ear Swelling: The thickness of the ear is measured daily using a caliper as a primary indicator of inflammation.

-

Histology: At the end of the study, the ears are collected, sectioned, and stained (e.g., with hematoxylin and eosin) for histological analysis of epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Biomarker Analysis: Skin tissue can be homogenized to measure the levels of key inflammatory cytokines (e.g., IL-17A, IL-22) by methods such as ELISA or qPCR.

-

Clinical Development and Future Directions

This compound has advanced to clinical trials. As of the latest publicly available information, a Phase 1 clinical trial for inflammatory bowel disease is underway. While the preclinical data strongly support the investigation of this compound for psoriasis, the results from clinical trials in this indication have not yet been disclosed.

Future clinical studies in psoriasis will be crucial to establish the safety, tolerability, and efficacy of this compound in patients. Key endpoints in these trials will likely include the Psoriasis Area and Severity Index (PASI) score, Investigator's Global Assessment (IGA) score, and patient-reported outcomes.

Conclusion

This compound is a potent and selective oral CCR6 antagonist with a compelling mechanism of action for the treatment of psoriasis. The robust preclinical data, demonstrating significant in vitro potency and in vivo efficacy in a relevant disease model, highlight its therapeutic potential. By inhibiting the migration of pathogenic Th17 cells to the skin, this compound targets a key step in the inflammatory cascade of psoriasis. While the clinical validation of this approach in psoriasis patients is pending, the preclinical evidence positions this compound as a promising next-generation oral therapy for this chronic and often debilitating autoimmune disease. The scientific and research community awaits the results of clinical trials to fully elucidate the therapeutic role of this compound in the management of psoriasis.

PF-07054894: A Potent Allosteric Antagonist of CCR6 for Blocking CCL20-Mediated Immune Cell Recruitment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The chemokine receptor CCR6 and its exclusive ligand, CCL20, play a pivotal role in the migration of pathogenic immune cells to sites of inflammation, making this axis a compelling target for the treatment of chronic autoimmune diseases.[1][2] PF-07054894 is a novel, orally bioavailable, small-molecule antagonist of CCR6 that has demonstrated potent and selective inhibition of the CCL20-CCR6 signaling pathway.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of the key pathways and experimental workflows.

Introduction: The CCL20-CCR6 Axis in Immune-Mediated Diseases

The C-C chemokine receptor 6 (CCR6) is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including T helper 17 (Th17) cells, regulatory T cells (Tregs), B cells, and dendritic cells.[2] Its sole chemokine ligand, CCL20 (also known as Macrophage Inflammatory Protein-3α or MIP-3α), is highly expressed by epithelial cells in response to pro-inflammatory stimuli.[5] The interaction between CCL20 and CCR6 orchestrates the migration of these immune cells to inflamed tissues, thereby perpetuating the inflammatory cascade in a range of autoimmune disorders such as psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis.[1][2][6] Consequently, blocking the CCL20-CCR6 axis presents a promising therapeutic strategy for these conditions.[1]

This compound: Mechanism of Action

This compound is a squaramide-based, allosteric antagonist of CCR6.[1] Unlike orthosteric antagonists that directly compete with the natural ligand for the binding site, allosteric modulators bind to a distinct site on the receptor, inducing a conformational change that prevents receptor activation.[2] Structural studies have revealed that this compound and similar squaramide-based antagonists bind to an intracellular pocket of CCR6, which overlaps with the G protein binding site.[2] This binding stabilizes an inactive conformation of the receptor, thereby preventing downstream signaling events upon CCL20 binding.[2]

A key characteristic of this compound is its insurmountable antagonism at CCR6, meaning that its inhibitory effect cannot be overcome by increasing the concentration of the natural ligand, CCL20.[4][7] This is attributed to its slow dissociation rate from the CCR6 receptor.[4][8] In contrast, its blockade of other chemokine receptors, such as CCR7 and CXCR2, is surmountable.[4][8] This kinetic property contributes to its high functional selectivity for CCR6.[4]

Quantitative Efficacy and Selectivity Data

The potency and selectivity of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Parameter | Value | Assay System | Reference |

| IC50 | 5.7 nM | CCR6-mediated chemotaxis | [9] |

| IC50 | 7 nM | CCL20-stimulated calcium flux in CCR6+ human T cells | [1] |

| Receptor | Fold Selectivity | Reference |

| CCR7 | >50-fold | [4] |

| CXCR2 | >150-fold | [4] |

| Model | Dosing Regimen | Effect | Reference |

| Naïve Cynomolgus Monkeys | 10 mg/kg, p.o., twice daily for 6 days | Increased frequency of circulating CCR6+ T cells | [9] |

| IL-23-Induced Mouse Skin Inflammation | 100 mg/kg, p.o., once or twice daily for 12 days | Inhibition of ear swelling comparable to genetic ablation of CCR6 | [4][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CCR6 antagonists. The following are protocols for key experiments cited in the evaluation of this compound.

Calcium Mobilization Assay

This assay measures the inhibition of CCL20-induced intracellular calcium flux in CCR6-expressing cells.

-

Cell Line: Human T cells endogenously expressing CCR6.[1]

-

Protocol:

-

Culture CCR6+ human T cells in appropriate media.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Resuspend cells in a suitable assay buffer.

-

Aliquot the cell suspension into a microplate.

-

Add varying concentrations of this compound to the wells and incubate for a predetermined period.

-

Measure baseline fluorescence using a plate reader equipped for fluorescence measurement.

-

Stimulate the cells by adding a fixed concentration of CCL20.

-

Immediately measure the change in fluorescence over time.

-

As a control for non-specific inhibition, stimulate cells with a different chemokine that signals through a different receptor expressed on the cells (e.g., CXCL12).[1]

-

Calculate the percentage of inhibition of the CCL20-induced calcium flux for each concentration of this compound and determine the IC50 value.

-

Chemotaxis Assay

This assay evaluates the ability of this compound to block the migration of CCR6-expressing cells towards a CCL20 gradient.

-

Cell Line: Primary human T cells expressing endogenous CCR6.[2]

-

Protocol:

-

Isolate primary human T cells from peripheral blood.

-

Culture the T cells in appropriate media.

-

Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower chambers.

-

Add varying concentrations of this compound to a suspension of T cells and pre-incubate. Pre-equilibration of T cells with this compound can increase its inhibitory potency.[4]

-

Place the T cell suspension in the upper chamber.

-

Fill the lower chamber with media containing a specific concentration of CCL20 to act as a chemoattractant.

-

Incubate the chamber for a sufficient time to allow for cell migration.

-

Quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

-

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the CCR6 receptor.

-

Cell Line: HEK293T cells transiently expressing CCR6.[1]

-

Protocol:

-

Culture HEK293T cells and transiently transfect them with a plasmid encoding the human CCR6 receptor.[1]

-

Prepare cell membranes from the transfected cells.

-

Incubate aliquots of the cell membranes with increasing concentrations of radiolabeled this compound (e.g., [3H]-PF-07054894).

-

Incubate the mixture at a specified temperature for a set time to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through a filter mat.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Perform saturation binding analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Visualizing the Science: Diagrams and Workflows

CCL20-CCR6 Signaling Pathway and Inhibition by this compound

Caption: CCL20-CCR6 signaling and this compound inhibition.

Experimental Workflow for Assessing this compound Efficacy

Caption: In vitro efficacy testing workflow for this compound.

Logical Relationship in this compound's Therapeutic Action

Caption: Therapeutic logic of this compound in inflammation.

Conclusion

This compound is a potent and selective allosteric antagonist of CCR6 that effectively blocks CCL20-mediated immune cell recruitment. Its unique mechanism of insurmountable antagonism and favorable preclinical data in models of inflammation highlight its potential as a first-in-class oral therapeutic for a variety of autoimmune and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the CCL20-CCR6 axis and related therapeutic interventions. This compound is currently in Phase 1 clinical trials for inflammatory bowel disease.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural basis for CCR6 modulation by allosteric antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]

- 4. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Preclinical Profile of PF-07054894: A Novel CCR6 Antagonist for Inflammatory Bowel Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract. A key pathological feature of IBD is the infiltration of pathogenic immune cells into the intestinal mucosa. The C-C chemokine receptor 6 (CCR6) and its exclusive ligand, C-C motif chemokine ligand 20 (CCL20), play a pivotal role in orchestrating this immune cell migration, particularly of Th17 cells, which are strongly implicated in the pathogenesis of IBD.[1] PF-07054894 is a potent and selective, orally bioavailable small-molecule antagonist of CCR6 that is under investigation as a potential therapeutic agent for autoimmune diseases, including IBD.[2][3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Mechanism of Action: Targeting the CCL20-CCR6 Axis

This compound functions as an allosteric antagonist of the CCR6 receptor.[3] By binding to a site distinct from the orthosteric binding site of the endogenous ligand CCL20, this compound modulates the receptor's conformation, thereby preventing CCL20-mediated signaling and subsequent chemotaxis of CCR6-expressing immune cells.[3] This targeted approach aims to reduce the inflammatory cell infiltrate in the gut, a hallmark of IBD. The insurmountable nature of its antagonism at the CCR6 receptor, likely due to a slow dissociation rate, contributes to its enhanced potency and functional selectivity over other related chemokine receptors.[1][3]

Data Presentation

In Vitro Activity of this compound

| Parameter | Assay Type | Cell Type | Species | Value | Reference |

| IC50 | CCR6-mediated Chemotaxis | Human T cells | Human | 5.7 nM | [4] |

| IC50 | CCR6 β-arrestin assay | Recombinant | Human | 0.36 nM | [5] |

| Selectivity | CXCR2 β-arrestin assay | Recombinant | Human | 2000 nM | [5] |

| Binding Affinity (Kd) | Saturation Binding | Mouse CCR6 | Mouse | 10 nM | [5] |

| Dissociation Half-life | Displacement Binding | Mouse CCR6 | Mouse | 160 min | [5] |

In Vivo Efficacy of this compound in a Murine Model of IL-23-Induced Skin Inflammation

| Animal Model | Treatment | Dose | Primary Outcome | Result | Reference |

| IL-23-Induced Ear Swelling | This compound (oral) | 100 mg/kg b.i.d. | Reduction in ear swelling | Significant reduction (P < 0.0001) | [5] |

Preclinical Pharmacokinetics of this compound

| Species | Clearance (in vivo, mL/min/kg) | Volume of Distribution (Vss, L/kg) | Bioavailability | Reference |

| Rat | 25.4 | 0.27 | - | [5] |

| Dog | 1.8 | 0.20 | - | [5] |

| Monkey | 12.0 | 0.65 | - | [5] |

Experimental Protocols

In Vitro Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.

Materials:

-

Human T cells (expressing CCR6)

-

Recombinant human CCL20

-

This compound

-

Chemotaxis chamber (e.g., Boyden chamber with a porous membrane)

-

Assay buffer

-

Cell viability stain (e.g., Calcein AM)

-

Plate reader

Procedure:

-

Human T cells are isolated and resuspended in assay buffer.

-

The lower chamber of the chemotaxis plate is filled with assay buffer containing varying concentrations of CCL20.

-

This compound at various concentrations is added to the upper chamber containing the T cells. A vehicle control is also included.

-

The plate is incubated to allow for cell migration through the porous membrane towards the CCL20 gradient.

-

After incubation, non-migrated cells are removed from the top of the membrane.

-

The number of migrated cells in the lower chamber is quantified. This can be achieved by lysing the cells and measuring a fluorescent marker (e.g., Calcein AM) using a plate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of this compound.

In Vivo IL-23-Induced Skin Inflammation Model

This model is used to assess the in vivo efficacy of this compound in a Th17-driven inflammatory setting, which is relevant to IBD.

Animals:

-

Female C57BL/6 mice[2]

Materials:

-

Recombinant murine IL-23[6]

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for ear thickness measurement

Procedure:

-

To induce inflammation, a solution of recombinant murine IL-23 is injected intradermally into the ear of the mice.[6][7] The contralateral ear may be injected with a vehicle as a control.

-

Mice are treated with oral doses of this compound or a vehicle control. Dosing can be initiated prior to or concurrently with the IL-23 injections and continued for the duration of the study.[5]

-

Ear thickness is measured daily using calipers as a primary readout of inflammation.[6][7]

-

At the end of the study, ear tissue can be collected for further analysis, including histology to assess inflammatory cell infiltration and measurement of pro-inflammatory cytokine levels.[6]

Mandatory Visualization

Caption: CCL20-CCR6 Signaling Pathway and Inhibition by this compound.

Caption: Preclinical Evaluation Workflow for this compound.

References

- 1. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. | BioWorld [bioworld.com]

- 6. imavita.com [imavita.com]

- 7. inotiv.com [inotiv.com]

Squaramide-Based CCR6 Antagonists: A Technical Guide to Their Structural Activity Relationship

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structural activity relationship (SAR) of squaramide-based antagonists for the C-C chemokine receptor type 6 (CCR6). CCR6 is a G protein-coupled receptor (GPCR) critically involved in the migration of pathogenic immune cells, making it a compelling target for the treatment of chronic autoimmune diseases such as psoriasis and inflammatory bowel disease.[1] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological and experimental frameworks to support ongoing research and development in this area.

Core Findings in Squaramide-Based CCR6 Antagonism

High-throughput screening has identified a promising class of allosteric antagonists of CCR6 based on a squaramide core.[1] These compounds bind to an intracellular pocket of the receptor, distinct from the binding site of the natural ligand, CCL20.[1] This allosteric mechanism of action has been a key focus of lead optimization efforts, which have successfully yielded potent and selective clinical candidates, such as PF-07054894.[1][2][3][4][5]

A significant breakthrough in the development of these antagonists was the discovery of a "magic methyl" effect, where the addition of a methyl group at a specific position dramatically enhances both potency and selectivity against other chemokine receptors, notably CXCR2.[1][2][3] Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural insights into the binding of these squaramide derivatives within the CCR6 transmembrane domain, revealing the molecular basis for their antagonistic activity and guiding further structure-based design.[1][6][7][8]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the key SAR findings for the squaramide-based CCR6 antagonists, with a focus on substitutions around the core structure. The data highlights the impact of modifications on antagonist potency in calcium mobilization and T-cell chemotaxis assays.

Table 1: Influence of 1-Aryl Alkylamine Substituents on CCR6 Antagonism

| Compound | R | Calcium Mobilization IC50 (μM) |

| 17a | Isopropylfuran | 0.007 |

| 18a | Phenyl | 12.9 |

Data sourced from Pfizer's discovery campaign of this compound.[1]

Table 2: Impact of Pyrazole Substituents on CCR6 Antagonism and CXCR2 Selectivity

| Compound | R | T-cell Chemotaxis IC50 (nM) | Neutrophil Chemotaxis (CXCR2) IC50 (nM) | Selectivity (CXCR2/CCR6) |

| 18k | H | 12.1 | 549 | 45 |

| 18l (this compound) | 1,4-dimethylpyrazole | 5.8 | 524 | 90 |

Data sourced from Pfizer's discovery campaign of this compound.[1]

CCR6 Signaling Pathway and Experimental Workflow

To understand the context of antagonist evaluation, it is crucial to visualize the CCR6 signaling cascade and the typical experimental workflow used to characterize these compounds.

Caption: CCR6 Signaling Cascade.

Caption: Antagonist Evaluation Workflow.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. The following are generalized protocols for the key assays employed in the characterization of squaramide-based CCR6 antagonists.

Calcium Mobilization Assay

This assay is a primary high-throughput screening method to determine the potency of CCR6 antagonists by measuring their ability to inhibit CCL20-induced intracellular calcium release.

-

Cell Preparation:

-

Culture a CCR6-expressing cell line (e.g., CHO-K1 or a human T-cell line) to 80-90% confluency.

-

Harvest and resuspend the cells in an appropriate assay buffer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically involving a 30-60 minute incubation at 37°C.

-

-

Compound Preparation:

-

Prepare serial dilutions of the squaramide antagonist compounds in the assay buffer.

-

-

Assay Procedure:

-

Dispense the cell suspension into a 384- or 1536-well microplate.

-

Add the diluted antagonist compounds to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.

-

Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).

-

Add a pre-determined concentration of CCL20 (typically EC80) to all wells to stimulate the receptor.

-

Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the CCL20-induced calcium flux for each antagonist concentration.

-

Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Chemotaxis Assay

This functional assay assesses the ability of antagonists to block the migration of CCR6-expressing cells towards a CCL20 gradient.

-

Cell and Compound Preparation:

-

Prepare a suspension of CCR6-expressing primary human T-cells or another suitable cell line in migration buffer (e.g., RPMI with 0.5% BSA).

-

Prepare various concentrations of the antagonist compounds in the migration buffer.

-

Pre-incubate the cells with the antagonist compounds for approximately 30 minutes at 37°C.

-

-

Assay Setup (Transwell System):

-

Add migration buffer containing CCL20 to the lower chambers of a Transwell plate (e.g., 5 µm pore size).

-

Add the cell/antagonist suspension to the upper chambers (the inserts).

-

Include positive (cells + CCL20, no antagonist) and negative (cells, no CCL20) controls.

-

-

Incubation and Cell Quantification:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

-

Following incubation, remove the upper inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be done by cell counting using a flow cytometer or by using a fluorescent dye like Calcein AM and measuring fluorescence.[9]

-

-

Data Analysis:

-

Calculate the percentage inhibition of chemotaxis for each antagonist concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage inhibition against the antagonist concentration.

-

Conclusion

The squaramide scaffold has proven to be a highly fruitful starting point for the development of potent and selective allosteric antagonists of CCR6. The detailed SAR data, guided by structural biology, has enabled the optimization of this series, leading to the identification of clinical candidate this compound.[1][2][3][4][5] The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of novel CCR6 antagonists for the treatment of inflammatory and autoimmune diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Discovery of this compound, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. Discovery of this compound, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. EMDB-46533: Cryo-EM structure of CCR6 bound by SQA1 and OXM2 - Yorodumi [pdbj.org]

- 9. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

PF-07054894: A First-in-Class CCR6 Antagonist for Inflammatory Diseases

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of PF-07054894, a novel, orally bioavailable, first-in-class antagonist of the C-C chemokine receptor 6 (CCR6). Developed for the treatment of autoimmune and inflammatory disorders, this compound represents a significant advancement in targeting the pathogenic migration of immune cells. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, preclinical data, and the experimental methodologies used in its evaluation.

Introduction to CCR6 and its Role in Inflammation

The C-C chemokine receptor 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking of various immune cells, including T helper 17 (Th17) cells, regulatory T cells (Tregs), B cells, and dendritic cells.[1] Its exclusive endogenous ligand is the chemokine CCL20 (also known as macrophage inflammatory protein-3α or MIP-3α).[2][3] The CCL20/CCR6 axis is a key driver of immune cell recruitment to sites of inflammation, particularly in mucosal tissues.[3] Dysregulation of this pathway is strongly implicated in the pathogenesis of numerous autoimmune diseases, such as inflammatory bowel disease (IBD), psoriasis, and rheumatoid arthritis.[4][5] Consequently, antagonism of CCR6 presents a promising therapeutic strategy to mitigate the chronic inflammation characteristic of these conditions.[5]

This compound: Mechanism of Action and Selectivity

This compound is a potent and selective antagonist of CCR6.[5] It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the orthosteric site where CCL20 binds.[5][6] This allosteric inhibition results in an insurmountable antagonism of CCR6, meaning that even at high concentrations of the native ligand CCL20, the receptor's signaling is effectively blocked.[4][7] This property is attributed to the slow dissociation rate of this compound from the CCR6 receptor.[4]

A critical aspect of the development of this compound was achieving high selectivity against other chemokine receptors, particularly the closely related CXCR2.[5] this compound demonstrates surmountable antagonism at CXCR2, a key differentiator that minimizes off-target effects.[4][5] This selectivity is crucial, as CXCR2 plays a role in neutrophil-mediated immune responses.

Quantitative Preclinical Data

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its potency, selectivity, and pharmacokinetic profile. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| Chemotaxis Assay | Human CCR6 | Human T cells | IC50 | 5.7 nM | [8][9] |

| β-arrestin Assay | Human CCR6 | CHO cells | IC50 | 10 nM | [4] |

| β-arrestin Assay | Human CXCR2 | CHO cells | IC50 | >10,000 nM | [4] |

| [3H]-PF-07054894 Binding | Human CCR6 | HEK293 cells | Kd | 1.2 nM | [4] |

| [3H]-PF-07054894 Binding | Human CXCR2 | HEK293 cells | Kd | 230 nM | [4] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Route of Administration | Dose | Bioavailability (%) | t1/2 (h) | CL (mL/min/kg) | Vss (L/kg) |

| Rat | Oral | 2 mg/kg | 49 | 3.1 | 19 | 4.5 |

| Dog | Oral | 0.5 mg/kg | 77 | 4.9 | 4.4 | 1.9 |

| Cynomolgus Monkey | Oral | 0.5 mg/kg | 96 | 6.5 | 3.1 | 1.6 |

Data synthesized from preclinical studies. CL: Clearance; Vss: Volume of distribution at steady state; t1/2: half-life.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the preclinical evaluation of this compound.

CCR6-Mediated Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a CCR6-expressing T cell line.

-

Recombinant human CCL20.

-

This compound.

-

Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size polycarbonate membrane).

-

Assay buffer (e.g., RPMI 1640 with 0.5% BSA).

-

Cell viability stain (e.g., Trypan Blue).

-

Plate reader for cell quantification.

Protocol:

-

Isolate and culture CCR6-expressing cells.

-

Harvest cells and resuspend in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate the cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.[6]

-

Add recombinant human CCL20 to the lower wells of the chemotaxis chamber at a concentration known to induce maximal migration (e.g., 100 ng/mL).

-

Add the pre-incubated cell suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantify the number of migrated cells by microscopy or by using a plate reader-based method.

-

Calculate the percentage inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Radioligand Binding Assay

This assay measures the binding affinity of this compound to the CCR6 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing human CCR6 (e.g., HEK293 cells).

-

Radiolabeled ligand (e.g., [3H]-PF-07054894).

-

Unlabeled this compound for competition binding.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of the radiolabeled ligand (for saturation binding) or a fixed concentration of radiolabeled ligand and serial dilutions of unlabeled this compound (for competition binding).

-

In a 96-well plate, add cell membranes, the appropriate concentration of radiolabeled and/or unlabeled ligand, and binding buffer.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

For saturation binding, plot the specific binding against the concentration of radioligand to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the Ki (inhibition constant).

IL-23-Induced Skin Inflammation Mouse Model

This in vivo model assesses the efficacy of this compound in a psoriasis-like skin inflammation model.[8]

Materials:

-

C57BL/6 mice.

-

Recombinant murine IL-23.

-

This compound formulated for oral administration.

-

Calipers for measuring ear thickness.

Protocol:

-

Acclimatize mice for at least one week before the start of the experiment.

-

On day 0, administer a baseline oral dose of this compound or vehicle control.

-

One hour after dosing, inject 10 µL of recombinant murine IL-23 (e.g., 0.5 µg) intradermally into the right ear pinna. Inject the left ear with vehicle as a control.

-

Continue daily oral administration of this compound or vehicle for the duration of the study (e.g., 4-6 days).

-

Measure the thickness of both ears daily using calipers.

-

At the end of the study, euthanize the mice and collect the ears for further analysis (e.g., histology, cytokine measurement).

-

Calculate the change in ear thickness over time for each treatment group to assess the anti-inflammatory effect of this compound.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CCR6 signaling and the experimental evaluation of this compound is essential for a clear understanding. The following diagrams were generated using the DOT language.

Caption: CCR6 Signaling Pathway and Point of Intervention for this compound.

Caption: Workflow for the In Vitro Chemotaxis Assay.

Caption: Workflow for the IL-23-Induced Skin Inflammation Mouse Model.

Clinical Development

This compound has progressed into clinical development. A Phase 1, randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult participants and in participants with moderate to severe ulcerative colitis is ongoing (NCT05549323). The results of this study are not yet publicly available but will be crucial in determining the therapeutic potential of this first-in-class CCR6 antagonist in patient populations.

Conclusion

This compound is a promising, orally bioavailable, first-in-class CCR6 antagonist with a well-defined mechanism of action and a favorable preclinical profile. Its insurmountable antagonism of CCR6, coupled with high selectivity over other chemokine receptors, suggests the potential for a potent and targeted therapeutic effect in a range of autoimmune and inflammatory diseases. The ongoing clinical evaluation will provide further insights into the safety and efficacy of this novel therapeutic agent. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community engaged in the research and development of novel anti-inflammatory therapies.

References

- 1. ftp.cdc.gov [ftp.cdc.gov]

- 2. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Node, Edge and Graph Attributes [bioweb.pasteur.fr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vis Network | Data | DOT edge styles [visjs.github.io]

- 7. Attributes | Graphviz [graphviz.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

PF-07054894: A Deep Dive into its Antagonistic Impact on T-Cell Migration via the CCR6/CCL20 Axis

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07054894 is a potent, orally active small molecule antagonist of the C-C chemokine receptor 6 (CCR6). This receptor, and its exclusive ligand CCL20, form a critical axis in the migration of T-cells, particularly T helper 17 (Th17) cells, to sites of inflammation. By disrupting this interaction, this compound presents a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on T-cell migration supported by quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways.

Mechanism of Action: Insurmountable Antagonism of CCR6

This compound functions as a negative allosteric modulator of the CCR6 receptor. This binding is characterized as "insurmountable," meaning that even with increasing concentrations of the natural ligand, CCL20, the inhibitory effect of this compound on receptor signaling and subsequent T-cell chemotaxis cannot be overcome. This contrasts with its "surmountable" antagonism at the related chemokine receptors CCR7 and CXCR2, highlighting its functional selectivity.

The primary mechanism by which this compound inhibits T-cell migration is through the blockade of the CCR6/CCL20 signaling axis. This axis is fundamental for the recruitment of CCR6-expressing immune cells, including Th17 cells and regulatory T cells (Tregs), to inflamed tissues.

Quantitative Impact on T-Cell Migration and Receptor Activity

The inhibitory effects of this compound on T-cell migration and CCR6 receptor function have been quantified in various in vitro and in vivo studies.

| Parameter | Assay | Cell Type | Result | Citation |

| IC50 for CCR6-mediated Chemotaxis | T-cell Chemotaxis Assay | Human T-cells | 5.7 nM | [1] |

| Inhibition of CCL20/CCR6-mediated T-cell Chemotaxis | T-cell Chemotaxis Assay | Human T-cells | Insurmountable inhibition in the range of 1-3000 nM with 1-hour pre-incubation. | [1] |

| In Vivo Efficacy | IL-23-Induced Ear Swelling Model | Mice | 100 mg/kg (p.o.) once or twice daily for 12 days significantly inhibited ear swelling. | [1] |

| Effect on Circulating T-cells | In Vivo Study | Cynomolgus Monkeys | 10 mg/kg (p.o.) twice daily for 6 days led to an increase in circulating CCR6+ T-cells. | [1] |

Experimental Protocols

In Vitro T-Cell Chemotaxis Assay

This assay quantifies the ability of this compound to inhibit the migration of T-cells towards a CCL20 gradient.

-

Apparatus: 96-well Transwell plates (e.g., IncuCyte® Clearview) with a porous membrane (typically 5 µm pore size).

-

Cells: Isolated human peripheral blood mononuclear cells (PBMCs) or specific T-cell subsets (e.g., CD4+ T-cells). A typical seeding density is 5,000 cells per well in the upper chamber.

-

Chemoattractant: Recombinant human CCL20 is placed in the lower chamber to establish a chemotactic gradient.

-

Compound Incubation: T-cells in the upper chamber are pre-incubated with varying concentrations of this compound (e.g., 1 nM to 3000 nM) or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Migration: The plate is incubated to allow for T-cell migration through the membrane towards the chemoattractant.

-

Quantification: Migrated cells in the lower chamber are quantified. This can be achieved through various methods, including direct cell counting using an image cytometer, or by staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence.

-

Data Analysis: The percentage of inhibition of migration at each concentration of this compound is calculated relative to the vehicle control, and the IC50 value is determined.

In Vitro T-Cell Chemotaxis Assay Workflow.

β-Arrestin Recruitment Assay

This assay determines the functional antagonism of this compound at the CCR6 receptor by measuring the recruitment of β-arrestin, a key protein in GPCR desensitization and signaling.

-

Assay Principle: The PathHunter® β-arrestin assay is a common method that utilizes enzyme fragment complementation. Cells are engineered to express a CCR6 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.

-

Cells: A stable cell line co-expressing the tagged CCR6 and β-arrestin constructs.

-

Procedure:

-

Cells are plated in a multi-well plate (e.g., 384-well) and incubated.

-

Cells are pre-incubated with various concentrations of this compound or vehicle.

-

Cells are then stimulated with a fixed concentration of CCL20 (typically at an EC80 concentration to elicit a robust response).

-

After incubation, a detection reagent containing the enzyme substrate is added.

-

The chemiluminescent signal is measured using a plate reader.

-

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in the chemiluminescent signal compared to the CCL20-stimulated control.

β-Arrestin Recruitment Assay Workflow.

In Vivo IL-23-Induced Ear Swelling Model

This animal model mimics aspects of inflammatory skin diseases like psoriasis, where the IL-23/Th17 axis plays a significant role.

-

Animals: Typically, C57BL/6 mice are used.

-

Induction of Inflammation: Recombinant murine IL-23 is administered via daily intradermal injections into the ear pinna for a specified duration.

-

Treatment: this compound is administered orally (p.o.) at a specified dose (e.g., 100 mg/kg) and frequency (e.g., once or twice daily) for the duration of the study. A vehicle control group is also included.

-

Measurement of Inflammation: Ear thickness is measured daily using a digital caliper. This serves as the primary endpoint to assess the degree of inflammation.

-

Histological Analysis: At the end of the study, ear tissues can be collected for histological examination to assess cellular infiltration and epidermal hyperplasia.

-

Data Analysis: The change in ear thickness over time is compared between the this compound-treated group and the vehicle-treated group to determine the efficacy of the compound in reducing inflammation.

CCR6 Downstream Signaling Pathway

The binding of CCL20 to CCR6 on T-cells initiates a cascade of intracellular signaling events that ultimately lead to chemotaxis. This compound blocks these downstream events by preventing the initial ligand-receptor interaction.

CCR6 Signaling and this compound Inhibition.

Conclusion

This compound is a highly potent and selective antagonist of CCR6 that effectively inhibits T-cell migration by insurmountably blocking the CCR6/CCL20 signaling axis. The quantitative data from in vitro and in vivo studies demonstrate its potential as a therapeutic agent for inflammatory diseases driven by the infiltration of CCR6-positive lymphocytes. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other molecules targeting this critical inflammatory pathway.

References

Methodological & Application

Application Note: In Vitro Chemotaxis Assay for the CCR6 Antagonist PF-07054894

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07054894 is an orally active and potent small-molecule antagonist of the C-C chemokine receptor 6 (CCR6).[1][2] The CCR6 receptor and its exclusive ligand, C-C motif ligand 20 (CCL20), play a crucial role in the migration of pathogenic immune cells, particularly T helper 17 (Th17) cells, to sites of inflammation.[3][4] This signaling axis is a key driver in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis and inflammatory bowel disease.[5] this compound functions as an allosteric antagonist, effectively blocking the CCL20-induced chemotaxis of human T cells.[3][4] Notably, the inhibition of CCR6-mediated chemotaxis by this compound is insurmountable by CCL20.[1][6][7] This application note provides a detailed protocol for an in vitro chemotaxis assay to quantify the inhibitory activity of this compound on the migration of CCR6-expressing T cells.

CCR6 Signaling Pathway and Inhibition by this compound

The binding of the chemokine CCL20 to its receptor CCR6 on the surface of immune cells, such as T lymphocytes, initiates a G protein-coupled signaling cascade. This activation leads to actin polymerization and cytoskeletal rearrangement, resulting in directed cell migration, a process known as chemotaxis. This compound acts as an antagonist, binding to CCR6 and preventing the conformational changes required for signal transduction upon CCL20 binding, thereby inhibiting cell migration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biophysics-reports.org [biophysics-reports.org]

- 3. T cell transwell migration [bio-protocol.org]

- 4. Real-Time In Vitro Migration Assay for Primary Murine CD8+ T Cells [jove.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies with PF-07054894

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07054894 is a potent and orally active antagonist of the C-C chemokine receptor 6 (CCR6).[1][2] It effectively blocks CCR6-mediated chemotaxis, a key process in the migration of pathogenic immune cells to sites of inflammation.[3][4][5] This makes this compound a promising therapeutic candidate for a variety of autoimmune and inflammatory diseases.[6][7] These application notes provide detailed protocols for the dissolution and preparation of this compound for in vivo studies, ensuring optimal delivery and reproducibility of experimental results.

Physicochemical Properties and Solubility

Proper dissolution is critical for the bioavailability and efficacy of this compound in in vivo models. While it has moderate aqueous solubility at a low pH, its solubility significantly decreases as the pH increases.[3] Therefore, specific co-solvents and vehicles are required for effective administration.

Table 1: Solubility Data for this compound

| Solvent/Vehicle System | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (214.35 mM) | Ultrasonic assistance may be needed.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.36 mM) | A clear solution is formed.[1][2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.36 mM) | A clear solution is formed.[1][2] |

| 1.25% w/v Hydroxypropyl cellulose, 0.05% w/v Dioctyl sodium sulfosuccinate in distilled water | Nanosuspension | Used for oral administration in mice.[6] |

Experimental Protocols

The following are recommended protocols for the preparation of this compound for in vivo administration. The choice of protocol may depend on the specific experimental design, animal model, and route of administration.

Protocol 1: Formulation with PEG300 and Tween-80

This protocol is suitable for parenteral administration and yields a clear solution.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to achieve a concentration of 25 mg/mL. If necessary, use an ultrasonic bath to aid dissolution.

-

Add PEG300. In a sterile tube, add 400 µL of PEG300 for every 1 mL of the final desired volume. To this, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly.

-

Add Tween-80. Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.

-

Add Saline. Bring the final volume to 1 mL by adding 450 µL of sterile saline. Mix the solution thoroughly. The final concentration of this compound will be 2.5 mg/mL.

Protocol 2: Formulation with SBE-β-CD

This protocol provides an alternative formulation, which can be particularly useful for improving the solubility and stability of the compound.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare a 20% SBE-β-CD solution. Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).

-

Prepare a stock solution of this compound in DMSO. As in Protocol 1, dissolve this compound in DMSO to a concentration of 25 mg/mL, using sonication if needed.

-

Combine the solutions. For every 1 mL of the final desired volume, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD solution.

-

Mix thoroughly. Vortex the solution until it is clear and homogenous. The final concentration of this compound will be 2.5 mg/mL.

In Vivo Administration and Dosing

This compound has been shown to be efficacious in various animal models through oral administration.[1][2]

-

Mice: In an interleukin-23-induced skin inflammation model, this compound was administered orally at a dose of 100 mg/kg once or twice daily.[1][2]

-

Monkeys: In naïve cynomolgus monkeys, oral administration of 10 mg/kg twice a day led to an increase in circulating CCR6+ T cells.[1][2]

Storage and Stability

-

Solid Form: this compound powder should be stored at 4°C, protected from light, and under a nitrogen atmosphere.[1]

-

In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[1] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound as a CCR6 antagonist.

Experimental Workflow for In Vivo Formulation

Caption: Workflow for preparing this compound for in vivo studies.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for CCR6 modulation by allosteric antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. | BioWorld [bioworld.com]

Application Notes and Protocols for PF-07054894 in T-Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07054894 is a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6). CCR6 plays a pivotal role in the migration of pathogenic T-cells, particularly Th17 cells, to sites of inflammation, making it an attractive therapeutic target for autoimmune diseases.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in in-vitro T-cell cultures, focusing on chemotaxis, proliferation, and viability assays.

Mechanism of Action

This compound functions as an insurmountable antagonist of the CCR6 receptor.[2] Its primary ligand is the chemokine CCL20. The binding of CCL20 to CCR6 triggers a signaling cascade that promotes the migration of CCR6-expressing immune cells, including T-cells, B-cells, and dendritic cells.[1][3] By blocking this interaction, this compound effectively inhibits the recruitment of these cells to inflammatory sites.[2][5]

Data Presentation

Table 1: In-vitro Activity of this compound

| Parameter | Cell Type | Assay | IC50 (nM) | Reference |

| CCR6 Antagonism | Human T-cells | CCL20-mediated Chemotaxis | 0.36 | [7] |

| CXCR2 Antagonism | Human Neutrophils | CXCL1-mediated Chemotaxis | 2000 | [7] |

Table 2: Recommended Concentration Range for In-vitro T-cell Assays

| Assay | Recommended Concentration Range | Notes |

| T-cell Chemotaxis | 1 - 100 nM | Pre-incubation of T-cells with this compound for 1 hour is recommended to increase inhibitory potency. |

| T-cell Proliferation | 10 - 1000 nM | A dose-response experiment is advised to determine the optimal non-toxic concentration for your specific T-cell subtype and activation method. |

| T-cell Viability | 10 - 1000 nM | It is crucial to assess cytotoxicity at the concentrations used in functional assays to ensure observed effects are not due to cell death. |

Experimental Protocols

1. T-Cell Isolation and Culture

-

Source: Human peripheral blood mononuclear cells (PBMCs) are a common source for T-cell isolation.

-

Isolation Method: T-cells can be isolated from PBMCs using negative selection kits (e.g., Pan T-cell Isolation Kit) to obtain a pure population of untouched T-cells.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Density: Maintain T-cells at a density of 1 x 10^6 cells/mL.

2. T-Cell Chemotaxis Assay

This protocol is adapted from standard transwell migration assays.

-

Materials:

-

Transwell inserts with a 5 µm pore size

-

24-well companion plates

-

Chemoattractant: Recombinant Human CCL20 (recommended concentration: 100 ng/mL)

-

This compound

-

T-cell culture medium

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilute in T-cell culture medium to the desired final concentrations (e.g., 1, 10, 100 nM).

-

Isolate and resuspend T-cells in T-cell culture medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the T-cells with different concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.

-

Add 600 µL of T-cell culture medium containing CCL20 (100 ng/mL) to the lower chamber of the 24-well plate. For a negative control, use medium without CCL20.

-

Add 100 µL of the pre-incubated T-cell suspension to the upper chamber of the transwell insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.

-

After incubation, carefully remove the transwell insert.

-

Collect the migrated cells from the lower chamber.

-

Quantify the number of migrated cells using a cell counter or by flow cytometry.

-

Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.

-

3. T-Cell Proliferation Assay

This protocol utilizes a dye dilution method (e.g., CFSE) to assess T-cell proliferation.

-

Materials:

-

Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation tracking dye

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)

-

This compound

-

96-well round-bottom plates

-

-

Procedure:

-

Label T-cells with CFSE according to the manufacturer's protocol.

-

Resuspend the CFSE-labeled T-cells in T-cell culture medium at 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.

-

Add 50 µL of T-cell culture medium containing various concentrations of this compound or vehicle control.

-

Add 50 µL of T-cell culture medium containing the T-cell activation stimuli.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.

-

Quantify the percentage of proliferated cells in each condition.

-

4. T-Cell Viability Assay

This protocol uses a standard MTT assay to determine cell viability.

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

This compound

-

96-well flat-bottom plates

-

-

Procedure:

-

Plate T-cells at a density of 1 x 10^5 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.

-

Add 100 µL of T-cell culture medium containing various concentrations of this compound or vehicle control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of viable cells for each condition relative to the vehicle control.

-

Mandatory Visualizations

CCR6 Signaling Pathway

Caption: CCR6 signaling cascade initiated by CCL20 and inhibited by this compound.

Experimental Workflow for T-Cell Chemotaxis Assay

Caption: Workflow for assessing T-cell chemotaxis inhibition by this compound.

References

- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (this compound) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR6 | Abcam [abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of the CCR6 antagonist this compound for the treatment of autoimmune disorders - American Chemical Society [acs.digitellinc.com]

- 6. Discovery of this compound, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

Application Notes and Protocols for PF-07054894 β-Arrestin Recruitment Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07054894 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 6 (CCR6), a G protein-coupled receptor (GPCR) that plays a significant role in the migration of inflammatory cells.[1] The interaction of CCR6 with its endogenous ligand, CCL20, is implicated in the pathogenesis of autoimmune disorders such as inflammatory bowel disease and psoriasis.[1][2] As a negative allosteric modulator, this compound offers a promising therapeutic strategy by blocking immune cell recruitment.[1]

The β-arrestin recruitment assay is a critical tool in the characterization of GPCR-targeted compounds. Upon agonist binding to a GPCR, the receptor is phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is a key step in receptor desensitization and internalization, and also initiates G protein-independent signaling cascades. Measuring the recruitment of β-arrestin provides a direct readout of receptor activation and can be used to determine the potency and efficacy of ligands. For antagonists like this compound, this assay is used to determine their ability to block agonist-induced β-arrestin recruitment.

In a comprehensive screen against a panel of 168 GPCRs, this compound was found to be a selective antagonist, blocking β-arrestin recruitment at CCR6, CCR7, and C-X-C chemokine receptor 2 (CXCR2).[1][3] This document provides a detailed, representative protocol for assessing the antagonist activity of this compound on CCR6 using a β-arrestin recruitment assay, based on widely used enzyme fragment complementation technology, such as the PathHunter® assay.

Signaling Pathway

The binding of the chemokine CCL20 to its receptor CCR6 initiates a signaling cascade that leads to the recruitment of β-arrestin. This process is a hallmark of GPCR activation and subsequent desensitization. The key steps are outlined in the diagram below.

Quantitative Data Summary

The following tables summarize the known antagonist activity of this compound from β-arrestin recruitment assays and provide a representative plate layout for an antagonist-mode experiment.

Table 1: Antagonist Activity of this compound in a β-Arrestin Recruitment Assay Panel

| Target | Activity |

| CCR6 | Antagonist |

| CCR7 | Antagonist |

| CXCR2 | Antagonist |

| 165 other GPCRs | Inactive |

Data sourced from Li et al., Journal of Pharmacology and Experimental Therapeutics, 2023.[1][3]

Table 2: Representative 384-Well Plate Layout for Antagonist Assay

| Well(s) | Content | Purpose |

| 1-24 (Column 1) | Cells + Vehicle | 0% Inhibition Control |

| 25-48 (Column 2) | Cells + CCL20 (EC80) | 100% Activation Control |

| 49-360 | Cells + this compound (serial dilution) + CCL20 (EC80) | Test Compound |

| 361-384 | Cells Only | Background |

Experimental Protocol

This protocol describes a representative method for determining the antagonist potency of this compound in a CCR6 β-arrestin recruitment assay using enzyme fragment complementation (EFC) technology (e.g., DiscoverX PathHunter®).

Materials and Reagents:

-